molecular formula C22H27NO7 B6027962 3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Katalognummer: B6027962
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: CLIGWCCVBGQIJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3,5-dimethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • A 1,4-dihydropyridine core with methyl substituents at positions 1, 2, and 4.
  • 3,5-Dicarboxylate ester groups (methyl esters).
  • A 4-substituted phenyl group with acetyloxy (4-position) and ethoxy (3-position) functional groups.

This structural framework is common in calcium channel blockers (e.g., nifedipine analogues), where substituents on the phenyl ring and ester groups modulate pharmacological activity, solubility, and metabolic stability .

Eigenschaften

IUPAC Name

dimethyl 4-(4-acetyloxy-3-ethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-8-29-17-11-15(9-10-16(17)30-14(4)24)20-18(21(25)27-6)12(2)23(5)13(3)19(20)22(26)28-7/h9-11,20H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIGWCCVBGQIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : Dimethyl 4-(3-Methoxyphenyl)-1,2,6-Trimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (CAS: 6048-41-5)
  • Key Difference : Lacks acetyloxy and ethoxy groups; instead, it has a single 3-methoxy group on the phenyl ring.
Compound B : (S)-3-Ethyl 5-Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate
  • Key Difference : Features a 3-nitro group on the phenyl ring and mixed ethyl/methyl esters.
  • Impact : The electron-withdrawing nitro group enhances oxidative stability but may reduce bioavailability due to increased polarity .
Compound C : (4RS)-3-Benzyl 5-Methyl 2,6-Dimethyl-4-(4-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate
  • Key Difference : Contains a benzyl ester and 4-nitro group .
  • Impact : The benzyl group increases lipophilicity and may prolong metabolic half-life, while the nitro group at the 4-position alters electronic effects on the DHP core .

Ester Group Modifications

Compound D : Diethyl 4-(4-Hydroxy-3-Methoxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate
  • Key Difference : Uses diethyl esters instead of dimethyl and includes hydroxyl/methoxy substituents.
  • The hydroxyl group introduces hydrogen-bonding capability, which may affect receptor binding .

Structural and Pharmacological Implications

Parameter Target Compound Compound A Compound B Compound C
Phenyl Substituents 4-Acetyloxy, 3-ethoxy 3-Methoxy 3-Nitro 4-Nitro
Ester Groups 3,5-Dimethyl 3,5-Dimethyl 3-Ethyl, 5-Methyl 3-Benzyl, 5-Methyl
Lipophilicity (LogP)* High (due to acetyloxy/ethoxy) Moderate Moderate-High High
Hydrogen-Bond Acceptors 6 (ester O, acetyloxy O) 4 6 (nitro O, ester O) 6 (nitro O, ester O)
Metabolic Stability Moderate (acetyloxy hydrolysis) High (stable methoxy) Low (nitro reduction) Moderate (benzyl oxidation)

*Estimated using fragment-based methods.

Key Research Findings

Synthetic Challenges : The acetyloxy and ethoxy groups in the target compound require selective protection-deprotection strategies during synthesis, unlike simpler analogues (e.g., Compound A) .

Conformational Analysis : The 1,2,6-trimethyl substituents on the DHP ring may induce puckering, as described by Cremer-Pople parameters, influencing receptor binding .

Biological Activity : Preliminary studies on related DHPs suggest that bulky substituents (e.g., acetyloxy) reduce calcium channel blocking efficacy but improve tissue selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.